molecular formula C13H14N2O2S3 B11534212 N-(4-methoxyphenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide

N-(4-methoxyphenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide

Cat. No.: B11534212
M. Wt: 326.5 g/mol
InChI Key: UBMRLIUIDSPJIN-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring substituted with methoxyphenyl and methylsulfanyl groups. The presence of these functional groups imparts specific chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide typically involves multi-step reactions. One common method includes the formation of the thiazole ring through cyclization reactions, followed by the introduction of the methoxyphenyl and methylsulfanyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles might be employed to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl groups can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the thiazole ring.

Scientific Research Applications

N-(4-methoxyphenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the compound’s structure and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N-(4-methoxyphenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide stands out due to its specific combination of functional groups and the thiazole ring structure. This unique arrangement imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H14N2O2S3

Molecular Weight

326.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide

InChI

InChI=1S/C13H14N2O2S3/c1-17-9-6-4-8(5-7-9)14-11(16)10-12(18-2)15-20-13(10)19-3/h4-7H,1-3H3,(H,14,16)

InChI Key

UBMRLIUIDSPJIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(SN=C2SC)SC

Origin of Product

United States

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